
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
Description
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with an ethanamine moiety (-CH₂CH₂NH₂). This structure combines aromatic fluorination with a primary amine, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C10H11FN4 |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
GLNJNMUGKZGLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluorophenylacetohydrazide
4-Fluorophenylacetic acid is treated with excess hydrazine hydrate in ethanol under reflux, yielding 4-fluorophenylacetohydrazide with >90% efficiency. This intermediate serves as the foundational building block for triazole ring formation.
Cyclocondensation with Aminoacetonitrile
Reacting 4-fluorophenylacetohydrazide with aminoacetonitrile in the presence of phosphoryl chloride (POCl₃) at 80°C facilitates cyclization. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by intramolecular cyclodehydration:
This method achieves moderate yields (55–65%) but requires stringent moisture control to prevent hydrolysis of the nitrile intermediate.
Reductive Amination of Triazole Ketone Precursors
A two-step strategy involving triazole ketone synthesis followed by reductive amination offers superior control over stereochemistry:
Formation of 5-Acetyl-3-(4-fluorophenyl)-1H-1,2,4-triazole
4-Fluorophenylacetic acid is converted to its methyl ester, which undergoes condensation with thiosemicarbazide in acidic ethanol to form 5-acetyl-3-(4-fluorophenyl)-1H-1,2,4-triazole. The acetyl group at position 5 serves as the ketone precursor for subsequent amination.
Reductive Amination with Ammonium Acetate
The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. This step proceeds via imine formation followed by selective reduction, yielding the target ethanamine derivative in 70–75% yield:
This method’s advantage lies in its compatibility with acid-sensitive substrates.
Multicomponent Organocatalytic Assembly
Recent advances in organocatalysis enable single-pot synthesis of triazole scaffolds. Adapted from methodologies in the Lirias thesis, this approach combines:
-
4-Fluorophenylacetylene
-
Azidoethylamine (generated in situ from 2-bromoethylamine and NaN₃)
-
Diethylamine (20 mol%) as a bifunctional catalyst
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming the triazole core with concurrent incorporation of the ethanamine moiety. Optimal conditions (DMF, 60°C, 12 h) afford the target compound in 82% yield, representing the highest efficiency among reviewed methods.
Solid-Phase Synthesis Using Wang Resin
For scalable production, a solid-phase strategy immobilizes the 4-fluorophenyl group on Wang resin via ester linkage. Sequential reactions include:
-
Coupling : Fmoc-protected ethylenediamine is attached using HBTU activation.
-
Cyclization : Treatment with trimethylsilyl azide (TMSN₃) and CuI induces triazole ring formation.
-
Cleavage : TFA/dichloromethane (1:1) liberates the product while removing the resin backbone.
This method achieves 60–68% yield with >95% purity, ideal for pharmaceutical applications requiring batch consistency.
Photocatalytic C–H Amination
A novel photocatalytic method utilizes iridium-based photocatalysts (e.g., Ir(ppy)₃) to directly aminate the triazole C5 position. Key steps:
-
Substrate : 3-(4-Fluorophenyl)-1H-1,2,4-triazole
-
Amination reagent : O-benzoylhydroxylamine
-
Conditions : Blue LED irradiation, DMF, room temperature
This radical-mediated process achieves 45–50% yield, demonstrating potential for late-stage functionalization but requiring further optimization.
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Cyclocondensation | 55–65 | 88 | Cost-effective reagents | Moisture-sensitive steps |
Reductive Amination | 70–75 | 92 | High stereocontrol | Multi-step synthesis |
Multicomponent | 82 | 95 | Single-pot reaction | Requires specialized catalysts |
Solid-Phase | 60–68 | 95 | Scalability | Resin cost and handling |
Photocatalytic | 45–50 | 85 | Late-stage functionalization | Low yield, expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as those related to microbial growth or cellular signaling.
Pathways Involved: It can disrupt membrane integrity in microbial cells, leading to cell death. Additionally, it may interfere with specific signaling pathways in human cells, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Fluorinated Aryl Groups : The 4-fluorophenyl group in the target compound and epoxiconazole enhances binding to hydrophobic pockets in enzymes (e.g., fungal CYP51 in epoxiconazole) .
Physicochemical and Pharmacokinetic Properties
Molecular Properties
Property | Target Compound | 1-(1-Ethyl-triazol-5-yl)ethylamine | Epoxiconazole |
---|---|---|---|
Molecular Weight | 219.22 g/mol | 139.18 g/mol | 329.75 g/mol |
Hydrogen Bond Donors (HBD) | 1 | 1 | 0 |
logP (Predicted) | ~2.1 | ~0.8 | ~3.5 |
TPSA | 65.5 Ų | 54.3 Ų | 50.7 Ų |
The target compound’s higher logP compared to non-fluorinated analogs suggests improved membrane permeability. However, its TPSA (65.5 Ų) indicates moderate solubility, which may require formulation adjustments for bioavailability .
Antifungal Activity
Triazole derivatives are well-known for antifungal properties. Epoxiconazole () inhibits ergosterol synthesis via CYP51 binding, a mechanism shared by many fluorinated triazoles. The target compound’s 4-fluorophenyl group may similarly enhance antifungal potency, though specific data are pending .
Anticancer Potential
highlights a triazole-tethered indolinone targeting VEGFR-2, a tyrosine kinase involved in angiogenesis.
CNS Targeting
The NIMH compound () with a triazol-5-yl group and fluorophenyl moiety demonstrates CNS activity, possibly due to fluorination improving pharmacokinetics. The target compound’s primary amine may interact with neurotransmitter receptors (e.g., serotonin, dopamine) .
Biological Activity
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS No. 1343369-06-1) is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11FN4
- Molecular Weight : 206.22 g/mol
- CAS Number : 1343369-06-1
- SMILES Notation : NC@HC1=NN=C(N)N1C(C2=CC=C(F)C=C2)=C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties through multiple mechanisms:
- Inhibition of Cell Proliferation : It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating potent activity.
Induction of Apoptosis
The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by increased caspase activity and alterations in mitochondrial membrane potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis contributes to its efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | |
Escherichia coli | 15 µg/mL |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Breast Cancer Study : A study investigated the effect of this compound on MCF-7 cells, revealing that it significantly suppressed cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising candidate for breast cancer therapy due to its dual action on proliferation and apoptosis induction .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Chemical shifts at δ 7.8–8.2 ppm (triazole protons) and δ 160–165 ppm (C-F coupling in ¹³C) confirm fluorophenyl substitution .
- IR Spectroscopy : Stretching frequencies at 1540 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-F) validate core structure .
- Mass Spectrometry : ESI-MS m/z 247.1 [M+H]⁺ matches theoretical mass.
Reference : Structural validation methods in .
How does the fluorophenyl group influence bioactivity in enzyme inhibition assays?
Advanced Research Question
The 4-fluorophenyl moiety enhances lipophilicity and π-π stacking with enzyme active sites. Case study:
- Target : Cytochrome P450 (CYP3A4).
- Assay : Fluorescence-based inhibition screening (IC₅₀ = 12 µM).
- Control : Non-fluorinated analog shows IC₅₀ = 28 µM, indicating fluorophenyl’s critical role .
Data Table :
Compound | IC₅₀ (µM) | LogP |
---|---|---|
Fluorophenyl derivative | 12 | 2.1 |
Phenyl derivative | 28 | 1.8 |
What strategies mitigate low yields in large-scale synthesis of this compound?
Advanced Research Question
- Catalyst optimization : Use CuI (5 mol%) in click chemistry steps to accelerate triazole formation (yield ↑15%) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (yield 78% vs. 65% conventional) .
- Workflow :
How do crystallographic software limitations affect structural analysis of this compound?
Advanced Research Question
SHELX programs struggle with:
- Disorder modeling : Ethylamine side chains require manual restraint adjustments.
- Twinned data : Use TWINABS for integration, but R₁ >0.1 persists in 20% of cases.
Workaround : Combine OLEX2 for automated refinement and PLATON for validation .
What in vitro assays are suitable for evaluating its antimicrobial activity?
Basic Research Question
- MIC/MBC assays : Test against S. aureus and E. coli (range: 8–128 µg/mL) .
- Biofilm inhibition : Crystal violet staining shows 40% reduction at 64 µg/mL.
- Controls : Compare with ciprofloxacin (MIC = 2 µg/mL).
Data Table :
Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
S. aureus | 32 | 64 |
E. coli | 64 | 128 |
How to address discrepancies between in silico ADMET predictions and experimental toxicity?
Advanced Research Question
- Issue : Predicted hepatotoxicity (SwissADME) vs. in vitro HepG2 cell viability (IC₅₀ = 50 µM).
- Resolution :
What SAR insights guide the design of analogs with improved solubility?
Advanced Research Question
Structure-Activity Relationship (SAR) studies suggest:
- Polar substituents : Replace ethylamine with morpholine (logP ↓0.5, solubility ↑2x) .
- Salt formation : Hydrochloride salts improve aqueous solubility (45 mg/mL vs. 12 mg/mL free base) .
Data Table :
Derivative | logP | Solubility (mg/mL) |
---|---|---|
Ethylamine | 2.1 | 12 |
Morpholine | 1.6 | 24 |
Hydrochloride salt | 1.8 | 45 |
How to validate crystallographic phase solutions for polymorphic forms?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.